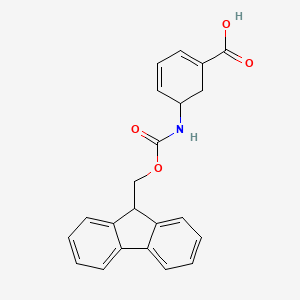

Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid

Description

Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is a specialized fluorinated aromatic compound featuring a 1,3-cyclohexadiene backbone substituted with an amino group at position 5 and a carboxylic acid moiety at position 1. The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the amino functionality, making the compound critical in peptide synthesis and solid-phase chemistry. Its conjugated diene system and rigid cyclohexadiene ring confer unique electronic properties, influencing reactivity and interactions in biochemical systems .

This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-327709) at a premium price ($681.00/50 mg), reflecting its niche application in synthesizing constrained peptides or bioactive molecules .

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexa-1,3-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-11,15,20H,12-13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJPYTWWPGMENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Amino-1,3-cyclohexadiene-1-carboxylic Acid

The starting amino acid, 5-amino-1,3-cyclohexadiene-1-carboxylic acid, can be prepared via:

- Chiral pool synthesis : Utilizing naturally occurring chiral amino acids or derivatives as starting materials, followed by functional group transformations to install the cyclohexadiene ring system and amino group at the 5-position.

- Cyclization and functionalization routes : Cyclohexadiene derivatives can be synthesized through controlled cyclization reactions and subsequent amino group introduction via reductive amination or substitution reactions.

The compound’s stereochemistry is crucial and is typically controlled by starting from enantiomerically pure precursors or by resolution methods.

Introduction of the Fmoc Protecting Group

The Fmoc group is widely used as a base-labile protecting group for amino functions in peptide synthesis. The standard method for Fmoc protection involves:

- Reagents : 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu).

- Conditions : The amino acid is dissolved in a suitable solvent such as dioxane or DMF, with a base (e.g., sodium bicarbonate or triethylamine) to neutralize the released HCl.

- Procedure : The Fmoc reagent is added dropwise under stirring at low temperature (0–5 °C), and the reaction is allowed to proceed until completion, monitored by TLC or HPLC.

- Workup : The reaction mixture is acidified and extracted, followed by purification through recrystallization or chromatography.

This method yields the Fmoc-protected amino acid with high purity and retention of stereochemistry.

Resolution and Stereochemical Assignment

For chiral amino acids like 5-amino-1,3-cyclohexadiene-1-carboxylic acid, resolution is often necessary to obtain enantiomerically pure Fmoc derivatives. Techniques include:

- Diastereomeric salt formation with chiral auxiliaries such as (aR)-2,2'-dihydroxy-1,1'-binaphthyl derivatives.

- Chromatographic separation of diastereomers.

- Removal of chiral auxiliaries by saponification to yield pure enantiomers.

- Verification of absolute configuration by circular dichroism (CD) spectroscopy and X-ray crystallography.

This approach was successfully applied in related amino acid derivatives to assign stereochemistry and obtain pure enantiomers for peptide synthesis applications.

Alternative Synthetic Approaches

Recent advances include:

- Reductive amination strategies starting from protected serine derivatives to introduce amino groups with orthogonal protection schemes. For example, Ti(OiPr)4-assisted reductive amination of protected serine aldehydes allows for the synthesis of orthogonally protected amino acid derivatives.

- Orthogonal protecting groups such as Fmoc combined with acid-labile or base-labile groups enable selective deprotection during peptide synthesis.

- Mild oxidation protocols to install carboxylic acid functions after amino group introduction, preserving stereochemistry and minimizing side reactions.

These methods provide flexibility in protecting group strategies and functional group transformations for complex amino acid derivatives.

- Data Table: Summary of Preparation Methods

| Step | Method/Conditions | Key Reagents/Notes | Outcome/Comments |

|---|---|---|---|

| Synthesis of amino acid core | Chiral pool synthesis or cyclization + functionalization | Starting from chiral precursors or cyclohexadiene derivatives | Enantiomerically pure 5-amino-1,3-cyclohexadiene-1-carboxylic acid |

| Fmoc protection | Reaction with Fmoc-Cl or Fmoc-OSu in DMF or dioxane with base | Base: NaHCO3 or triethylamine; temp 0-5 °C | High yield of Fmoc-protected amino acid, stereochemistry retained |

| Resolution (if racemic) | Formation of diastereomeric esters with chiral binaphthyl derivatives, chromatography | Chiral auxiliary: (aR)-binaphthol derivatives | Separation of enantiomers, absolute configuration assigned |

| Alternative orthogonal protection | Reductive amination of protected serine aldehydes with Ti(OiPr)4, oxidation to acid | Orthogonal protecting groups (Fmoc, Boc, Tosyl) | Selective protection, high stereochemical fidelity |

- The stereochemical integrity of the amino acid is critical; starting from chiral pools like d-serine or enantiomerically pure precursors is preferred to avoid racemization.

- Fmoc protection is well-established, providing a base-labile protecting group compatible with solid-phase peptide synthesis.

- Resolution methods using chiral auxiliaries and chromatographic techniques are effective for obtaining enantiomerically pure compounds when racemic mixtures are formed.

- Orthogonal protection strategies and mild oxidation methods allow for versatile synthetic routes adaptable to complex peptide synthesis.

- The overall yield and purity depend on careful control of reaction conditions, choice of protecting groups, and purification techniques.

The preparation of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid involves a combination of stereoselective synthesis of the amino acid core, efficient Fmoc protection, and, if necessary, resolution of enantiomers. Modern synthetic strategies leverage chiral pool starting materials, orthogonal protecting groups, and mild functional group transformations to achieve high purity and stereochemical control. These methods support the compound’s application in peptide synthesis and structural studies.

Chemical Reactions Analysis

Types of Reactions: Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine or alcohol derivatives, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out on the protected amino group, using various nucleophiles and reaction conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4, H2 (Pd/C catalyst)

Substitution: NaH, K2CO3, DMF (dimethylformamide)

Major Products Formed:

Oxidation: Cyclohexadiene-1,3-dione derivatives

Reduction: Cyclohexadiene-1,3-diamine or cyclohexadiene-1,3-diol derivatives

Substitution: Various substituted cyclohexadiene derivatives

Scientific Research Applications

Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of cancer research.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The Fmoc group plays a crucial role in protecting the amino group during synthesis and ensuring selective reactions.

Comparison with Similar Compounds

Structural and Functional Comparisons

(a) Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid

- Key Differences : Replaces the Fmoc group with a tert-butoxycarbonyl (Boc) protecting group. Boc offers acid-labile protection, whereas Fmoc is base-labile, enabling orthogonal deprotection strategies.

- Applications : Preferred in solution-phase synthesis due to Boc’s stability under basic conditions.

- Price: $700.00/50 mg (Santa Cruz Biotechnology, sc-326393) .

(b) Gabaculine (5-amino-1,3-cyclohexadiene-1-carboxylic acid monohydrochloride)

- Key Differences: Unprotected amino group and hydrochloride salt form. Acts as a potent inhibitor of γ-aminobutyric acid (GABA) transaminase.

- Applications : Used in neurobiology research to study GABA metabolism.

- CAS : 59556-17-1 .

(c) 1-(Fmoc-amino)cyclohexanecarboxylic acid

- Key Differences : Fully saturated cyclohexane ring instead of 1,3-cyclohexadiene. Lacks conjugation, reducing rigidity and electronic delocalization.

- Properties : Insoluble in water, limiting its use in aqueous-phase reactions.

- Molecular Formula: C₂₂H₂₃NO₄ (vs. C₂₂H₁₉NO₄ for the cyclohexadiene analog) .

(d) 4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid

- Key Differences: Aminomethyl substituent at position 4 on a saturated cyclohexane ring. Positional isomerism alters steric and electronic profiles.

- Price : ¥20,000/5 g (Kanto Reagents) .

(e) Isochorismate Derivatives

- Key Differences: Derivatives like (5S,6S)-6-amino-5-hydroxy-1,3-cyclohexadiene-1-carboxylic acid (ADIC) are biosynthetic intermediates in phenazine pathways. These lack Fmoc protection but share the conjugated diene-carboxylic acid motif.

- Role in Biosynthesis : PhzD enzymes cleave ADIC in microbial secondary metabolism .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Price (mg) | Key Features |

|---|---|---|---|---|---|

| Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid | C₂₂H₁₉NO₄* | 361.39 | Not specified | $681/50 mg | Conjugated diene, Fmoc-protected |

| Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid | C₁₂H₁₇NO₄ | 251.27 | Not specified | $700/50 mg | Boc-protected, acid-labile |

| Gabaculine hydrochloride | C₇H₁₀ClNO₂ | 183.62 | 59556-17-1 | Not listed | Unprotected, GABA transaminase inhibitor |

| 1-(Fmoc-amino)cyclohexanecarboxylic acid | C₂₂H₂₃NO₄ | 365.43 | 162648-54-6 | $139/1 g | Saturated ring, water-insoluble |

| 4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid | C₂₃H₂₅NO₄ | 379.44 | 16972-52-4 | ¥20,000/5 g | Aminomethyl substituent |

*Inferred based on structural analogy to Gabaculine (C₇H₇NO₂) + Fmoc (C₁₅H₁₃O₂) – H₂O.

Biological Activity

Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is a significant compound in organic synthesis and biochemistry, primarily recognized for its versatile applications in drug development and proteomics. Its structure features a cyclohexadiene ring along with an amino group and a carboxylic acid moiety protected by the Fmoc (9-fluorenylmethoxycarbonyl) group, making it a valuable intermediate in various chemical reactions.

The compound undergoes several chemical reactions that are crucial for its biological activity:

- Oxidation : Converts to oxo derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction : Can be reduced to form amine or alcohol derivatives with lithium aluminum hydride or sodium borohydride.

- Substitution : The protected amino group can participate in nucleophilic substitution reactions with various nucleophiles.

These reactions enhance its utility in synthesizing complex organic molecules, including pharmaceuticals and natural products.

The biological activity of this compound largely depends on its interaction with molecular targets such as enzymes and receptors. The Fmoc group is essential for protecting the amino functionality during synthesis, allowing for selective reactions that can modulate biological pathways. This mechanism is particularly relevant in drug development, where the compound may influence cellular processes through targeted interactions.

Applications in Biological Research

This compound has been utilized extensively in various areas of biological research:

- Proteomics : It serves as a building block for studying protein interactions and functions.

- Drug Development : The compound plays a role in creating new therapeutic agents, especially in cancer research.

- Agrochemicals : Its applications extend to the production of agrochemicals, demonstrating its versatility beyond medicinal chemistry.

Case Studies

Recent studies have highlighted the efficacy of related compounds in enhancing plant resistance against pathogens. For instance, research on 1-amino-cyclopropane-1-carboxylic acid (ACCA) shows its potential to improve maize resistance against drought stress and pathogenic attacks. Although not directly related to this compound, these findings underscore the importance of amino acid derivatives in agricultural biotechnology and stress response mechanisms .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Applications |

|---|---|---|

| Fmoc-1-aminomethyl-cyclohexane carboxylic acid | Similar Fmoc protection | Drug synthesis |

| 1-(Fmoc-amino)cyclohexanecarboxylic acid | Different core structure | Biochemical research |

This table illustrates how variations in structure can lead to different applications while retaining the beneficial properties associated with the Fmoc protection strategy.

Q & A

Q. Table 1: Representative Synthesis Parameters

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Fmoc Protection | DMF, DIEA, 0°C, 3 hours | ~75% | |

| Chromatography | Ethyl acetate/hexane (3:7) | >97% |

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid exposure to moisture and strong oxidizers .

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to monitor decomposition via HPLC. Degradation products may include free amine (if Fmoc deprotection occurs) .

Basic: What analytical techniques are used to confirm the structure and purity?

Methodological Answer:

- NMR : Analyze and NMR spectra to verify the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and cyclohexadiene backbone (δ ~5.5–6.5 ppm for conjugated diene protons) .

- IR Spectroscopy : Confirm carbonyl stretches (Fmoc: ~1710 cm, carboxylic acid: ~1690 cm) .

- Mass Spectrometry : Use ESI-MS or HRMS to validate molecular weight (expected [M+H] = 378.4 for CHNO) .

Advanced: How does the Fmoc group influence reactivity in peptide coupling reactions?

Methodological Answer:

The Fmoc group:

- Protects the Amino Group : Prevents unwanted nucleophilic reactions during peptide elongation.

- Deprotection : Requires mild basic conditions (20% piperidine in DMF) for cleavage, minimizing side reactions in SPPS (solid-phase peptide synthesis).

- Side Reactions : Monitor for β-elimination (via UV at 300–320 nm) if prolonged exposure to base occurs .

Q. Table 2: Fmoc Deprotection Efficiency

| Base | Time (min) | Deprotection Efficiency |

|---|---|---|

| Piperidine (20%) | 10 | >99% |

| DBU (2%) | 5 | 95% |

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Comparative Studies : Test the compound alongside analogs (e.g., 5-aminocyclohexa-1,3-diene-1-carboxylic acid) under identical conditions to isolate structural contributions .

- Purity Validation : Ensure HPLC purity >98% to rule out impurities as confounding factors .

- Biological Replicates : Use ≥3 independent assays (e.g., enzyme inhibition, cell viability) to assess reproducibility .

Advanced: What strategies optimize large-scale synthesis yields?

Methodological Answer:

- Reaction Scaling : Maintain a 1:1.2 molar ratio of starting material to Fmoc-Cl to account byproduct formation.

- Temperature Control : Use jacketed reactors to maintain 0–4°C during Fmoc protection .

- Work-Up : Extract with cold ethyl acetate to minimize hydrolysis.

- Yield Data : Pilot-scale reactions (10 g) achieve ~70% yield with >97% purity after chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.